N-(4-fluorobenzyl)butan-2-amine
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Overview
Description
N-(4-fluorobenzyl)butan-2-amine: is an organic compound with the molecular formula C11H16FN It is a secondary amine where the nitrogen atom is bonded to a butan-2-yl group and a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(4-fluorobenzyl)butan-2-amine involves the reductive amination of 4-fluorobenzaldehyde with butan-2-amine.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-fluorobenzyl chloride with butan-2-amine in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production methods for this compound are typically scaled-up versions of the laboratory synthetic routes. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol.
Reduction: Butan-2-amine or N-(4-fluorobenzyl)butan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorobenzyl)butan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-chlorobenzyl)butan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(4-methylbenzyl)butan-2-amine: Similar structure but with a methyl group instead of fluorine.
N-(4-bromobenzyl)butan-2-amine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: N-(4-fluorobenzyl)butan-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIMCFHGMAHYSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405894 |
Source
|
Record name | N-(4-fluorobenzyl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343854-19-3 |
Source
|
Record name | N-(4-fluorobenzyl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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